5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3S/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBONAUDFKOJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide typically involves the following steps:
Sulfonamidation: The attachment of a sulfonamide group at the 3rd position of the pyridine ring.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The bromine atom and methoxyethyl group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide with structurally related pyridine sulfonamides, focusing on molecular features, biological activity, and synthesis strategies.
Table 1: Structural and Functional Comparison of Pyridine Sulfonamide Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- The 1-phenylethyl group in 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enhances PI3Kα inhibition (IC₅₀ = 1.08 μM for R-isomer) compared to simpler alkyl/ether substituents, likely due to improved hydrophobic interactions in the kinase ATP-binding pocket .
- Stereochemistry : The R-isomer of the 1-phenylethyl derivative shows 2.5-fold greater activity than the S-isomer, highlighting the importance of chiral centers in drug design .
Synthesis Efficiency
- Continuous flow synthesis (e.g., for 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide) offers advantages over batch methods, including faster reaction times (>90% yield in 24 hours) and scalability for industrial applications .
Lipophilicity: Derivatives with bulkier substituents (e.g., 1-ethylpiperidin-3-yl) exhibit higher XLogP3 values (~1.5–2.0), favoring membrane permeability but reducing solubility .
Structural Insights from Crystallography
- X-ray studies of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide reveal planar pyridine rings and sulfonamide torsion angles of ~75°, critical for molecular docking accuracy .
Biological Activity
5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anti-inflammatory domains. The unique structure of this compound, characterized by a pyridine ring with a bromine atom, a methoxyethyl group, and a sulfonamide functional group, contributes to its diverse pharmacological properties.
- Molecular Formula : C₈H₁₁BrN₂O₃S
- Classification : Sulfonamides
- Key Functional Groups : Bromine, methoxyethyl, sulfonamide
The biological activity of this compound primarily arises from its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This mechanism underlines its effectiveness as an antibacterial agent. Moreover, the compound has shown potential interactions with various biological targets through non-covalent interactions such as hydrogen bonding and electrostatic interactions, influencing several biochemical pathways related to inflammation and pain perception.
Biological Activities
-
Antimicrobial Activity
- Exhibits significant inhibition against a variety of bacteria by targeting folate synthesis pathways.
- Structurally similar compounds have demonstrated comparable antibacterial effects, reinforcing the potential of this compound in treating bacterial infections.
- Anti-inflammatory Properties
- Potential Anti-cancer Activity
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- MTT Assay : Assessed the viability of various cell lines, revealing that the compound exhibits cytotoxic effects at specific concentrations.
- Gene Expression Analysis : Showed a significant reduction in the expression of pro-inflammatory cytokines (IL-1β) upon treatment with the compound .
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-N-methylpyridine-3-sulfonamide | Methyl group instead of methoxyethyl | Potentially different pharmacokinetics |
| 4-Amino-N-(2-methoxyethyl)pyridine-3-sulfonamide | Amino group at para position | Different biological activity profile |
| 5-Chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide | Chlorine substitution instead of bromine | May exhibit varied reactivity compared to bromine. |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
